Acetonitrile,(3-cyclopenten-1-ylmethylamino)-
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Overview
Description
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is a derivative of acetonitrile where a cyclopentene ring is attached to the nitrogen atom of the methylamino group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, (3-cyclopenten-1-ylmethylamino)- typically involves the reaction of 3-cyclopenten-1-ylmethylamine with acetonitrile chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding nitriles or amides.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : Substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitriles and amides .
Reduction: : Formation of amines .
Substitution: : Formation of alkylated derivatives .
Scientific Research Applications
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetonitrile, (3-cyclopenten-1-ylmethylamino)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Acetonitrile, (3-cyclopenten-1-ylmethylamino)-: is unique due to its specific structural features. Similar compounds include:
Acetonitrile, (2-cyclopenten-1-ylmethylamino)-
Acetonitrile, (4-cyclopenten-1-ylmethylamino)-
Acetonitrile, (3-cyclohexen-1-ylmethylamino)-
These compounds differ in the position or type of the ring structure attached to the nitrogen atom, which can influence their reactivity and applications.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-[cyclopent-3-en-1-yl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-5,7H2,1H3 |
InChI Key |
SINKLZFMYGZOEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C1CC=CC1 |
Origin of Product |
United States |
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